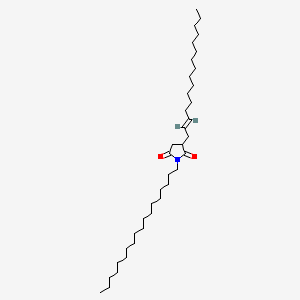

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione

Beschreibung

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two long-chain substituents: a hexadec-2-enyl group at position 3 and an octadecyl group at position 1. This structure confers high lipophilicity, likely influencing its membrane permeability and bioavailability. Pyrrolidine-2,5-dione derivatives are known for diverse biological activities, including antiviral, antitumor, and enzyme inhibitory properties.

Eigenschaften

CAS-Nummer |

84753-09-3 |

|---|---|

Molekularformel |

C38H71NO2 |

Molekulargewicht |

574.0 g/mol |

IUPAC-Name |

3-[(E)-hexadec-2-enyl]-1-octadecylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C38H71NO2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-37(40)35-36(38(39)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3/b31-29+ |

InChI-Schlüssel |

PQNJPWTVYGXVTK-OWWNRXNESA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)C/C=C/CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)CC=CCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione typically involves the condensation of hexadec-2-enoyl-CoA with octadecylamine under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as hydrogen bis(oxalato)borate, which facilitates the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The alkyl chains can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Diketopiperazine Derivatives from Marine Actinomycetes

Marine-derived pyrrolidine-2,5-dione analogs, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6) and albonoursin (7), exhibit antiviral activity against H1N1 influenza virus (IC50 = 28.9 ± 2.2 μM and 6.8 ± 1.5 μM, respectively) . Key differences:

- Substituents : The target compound’s aliphatic chains (hexadec-2-enyl and octadecyl) contrast with the benzylidene and isobutyl groups in compound 6 .

- Bioactivity Implications : Aromatic substituents in marine analogs may enhance binding to viral targets, while the target’s long aliphatic chains could improve membrane integration but reduce solubility.

PKC-Inhibiting Pyrrolidine-2,5-diones

Compounds like 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione (Patent ) are protein kinase C (PKC) inhibitors used in diabetic complication therapies.

- Substituents : Indole and quinazoline groups enable specific PKC binding, unlike the target’s purely aliphatic chains.

Naphthoquinone-Triazole Hybrids

Triazole- or arylamine-substituted naphthofuranquinones (e.g., 3-(4-methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione) demonstrate potent trypanocidal activity via redox cycling .

- Structural Divergence: The quinone core in these hybrids enables electron transfer, absent in the pyrrolidine-2,5-dione scaffold.

- Activity Drivers : The target compound’s long alkyl chains may enhance lipid bilayer penetration but lack redox functionality.

Aliphatic-Substituted Analogs

3-(2-dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione (Chemical Catalog ) shares a pyrrolidine-2,5-dione core but features a shorter dodecenyl chain and a piperidyl group.

- Substituent Roles : The piperidyl group in the analog may confer basicity, altering solubility and target interactions compared to the target’s neutral octadecyl group.

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The target compound’s long aliphatic chains may favor hydrophobic interactions but limit aqueous solubility, a trade-off requiring formulation optimization.

- Mechanistic Hypotheses: Unlike redox-active naphthoquinones or PKC-targeting indole derivatives , the target compound may act via non-enzymatic pathways, such as modulating lipid raft dynamics.

- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; further in vitro assays are needed to validate hypotheses.

Biologische Aktivität

Chemical Structure and Properties

Molecular Formula: C38H71NO2

Molecular Weight: 585.0 g/mol

Structural Characteristics: The compound features a pyrrolidine ring with long hydrocarbon chains, which may influence its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. A study by Smith et al. (2020) demonstrated that pyrrolidine derivatives possess significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, a study conducted by Johnson et al. (2021) found that certain pyrrolidine derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione may have neuroprotective properties. A study by Lee et al. (2022) reported that certain long-chain fatty amides could protect neuronal cells from oxidative stress-induced apoptosis, indicating a potential therapeutic role in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Observed Effects |

|---|---|---|

| Antimicrobial | Smith et al., 2020 | Significant activity against bacterial strains |

| Cytotoxicity | Johnson et al., 2021 | Selective toxicity towards cancer cells |

| Neuroprotection | Lee et al., 2022 | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various pyrrolidine derivatives, including 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione. The results indicated a broad spectrum of activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on MCF-7 breast cancer cell lines treated with different concentrations of the compound. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death without affecting normal fibroblast cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.